(3-Propoxybut-1-en-1-yl)benzene
Description
Benzene (C₆H₆) is a planar aromatic hydrocarbon with delocalized π-electrons. Its electronic properties, adsorption behavior, and reactivity under electron irradiation have been extensively studied in condensed phases, particularly when deposited on transition metals like platinum (Pt) . Key findings from the evidence include:
- Electron-Stimulated Desorption (ESD): Condensed benzene undergoes dissociation via three mechanisms:
- Dissociative Electron Attachment (DEA): Low-energy electrons (<20 eV) induce transient negative ions (TNIs), leading to fragmentation (e.g., C₆H₅⁻, C₂H⁻) .
- Dipolar Dissociation (DD): Dominant at higher energies (10–950 eV), producing both anions (e.g., H⁻) and cations (e.g., H⁺) .
- Dissociative Ionization (DI): High-energy electrons (>50 eV) ionize benzene, generating cationic fragments (e.g., C₆H₆⁺, C₃H₃⁺) .

- Adsorption on Pt: Benzene adsorbs parallel to the Pt surface, with bonding influenced by σ-donation and π-backdonation . This interaction alters dissociation pathways compared to gas-phase benzene .
Properties
CAS No. |
101266-90-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-propoxybut-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-11-14-12(2)9-10-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
FOGJECAOUCGEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxybut-1-en-1-yl)benzene typically involves the reaction of α, β-unsaturated ketones with alcohols under reductive etherification conditions. For instance, a mixture of α, β-unsaturated ketone, alcohol, iridium catalyst, formic acid, and trifluoroacetic acid in water is stirred at 80°C for 12 hours under air. The reaction mixture is then neutralized, extracted, and purified by column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3-Propoxybut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: (3-Propoxybut-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Propoxybut-1-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes For example, in oxidation reactions, the compound’s double bond is targeted by oxidizing agents, leading to the formation of ketones or aldehydes
Comparison with Similar Compounds
Comparison with Analogous Compounds
Table 1: Key Properties of Benzene and Analogous Aromatic Compounds
Key Differences
Adsorption Geometry :
- Benzene adsorbs flat on Pt, maximizing π-orbital interactions .
- Toluene and ethylbenzene adopt tilted configurations due to steric effects from alkyl groups .
ESD Fragmentation :
- Benzene produces lighter fragments (H⁺, C₆H₅⁻) due to DD dominance .
- Toluene generates heavier ions (C₇H₇⁻, CH₃⁺) owing to DEA at the methyl group .
- Styrene’s vinyl group enables resonant electron capture, increasing DI yields .
Reactivity :
- Benzene undergoes alkylation (e.g., with ethylene) to form ethylbenzene .
- Ethylbenzene dehydrogenates to styrene, a precursor for polystyrene .
Research Findings
ESD Yield Trends
- Benzene vs. Toluene :
Metal Substrate Effects
Biological Activity
(3-Propoxybut-1-en-1-yl)benzene, also known as propoxybutene benzene, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16O
- Molecular Weight : 192.25 g/mol
The compound features a benzene ring substituted with a propoxy group and a butenyl side chain, which may influence its reactivity and biological interactions.
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind to specific sites, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : Compounds with similar functional groups may act as inhibitors of key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Certain benzene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Experimental Data
Although direct experimental data on this compound is sparse, related studies provide insights into its potential efficacy:
- In Vitro Studies : Research has demonstrated that benzene derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells.
- Molecular Docking Simulations : Computational studies suggest favorable binding interactions between similar compounds and target proteins involved in cancer progression.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity may influence its absorption characteristics.
- Distribution : The presence of the propoxy group could enhance membrane permeability.
- Metabolism : Investigations into metabolic pathways are necessary to predict the compound's behavior in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

